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Introduction to HIV Incidence Surveillance
HIV incidence is the rate of new HIV infections in a population over a specific period. Accurate

incidence estimates are critical for public health, as they help to monitor the dynamics of the

HIV epidemic, identify populations at highest risk, and evaluate the effectiveness of prevention

programs like PrEP, treatment as prevention (TasP), and vaccine trials.[1][2] While longitudinal

cohort studies can directly measure incidence, they are often expensive and logistically

challenging.[2] As an alternative, cross-sectional incidence estimation using laboratory-based

biomarkers offers a more feasible approach.[2]

CPT 87389 and Its Role in Incidence Testing
The Current Procedural Terminology (CPT®) code 87389 describes an "Infectious agent

antigen detection by immunoassay technique... HIV-1 antigen(s), with HIV-1 and HIV-2

antibodies, single result."[3][4] This typically refers to 4th generation HIV diagnostic screening

tests. However, the enzyme immunoassay (EIA) technology underlying this code is also the

foundation for specialized assays used in incidence surveillance.

These specialized "incidence assays," such as the Limiting Antigen (LAg) Avidity EIA and the

BED HIV-1 Capture EIA (BED-CEIA), are designed not just to detect HIV but to differentiate
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recent from long-standing infections.[5][6] They achieve this by measuring the maturation of the

antibody response over time, specifically the increase in antibody avidity (binding strength).[5]

[7] Therefore, while there isn't a unique CPT code for "HIV incidence testing," the laboratory

service for performing these specialized EIAs may be billed using codes from the 873xx family.

Principle of Antibody Avidity Assays
Following initial HIV infection, the immune system produces low-avidity (weakly binding) IgG

antibodies.[7] As the infection progresses over several months, the immune system matures,

producing antibodies with progressively higher avidity for HIV antigens.[7] HIV incidence

assays exploit this principle.[5] They use specific conditions (e.g., limited antigen concentration

or the use of a dissociating agent) to distinguish between low-avidity antibodies, characteristic

of a recent infection, and high-avidity antibodies, which indicate a long-standing infection.[7][8]

Limiting Antigen (LAg) Avidity EIA: This assay uses a limited concentration of a multi-subtype

recombinant HIV-1 antigen on the microplate well.[7] A dissociation buffer is then used to

remove low-avidity antibodies, while high-avidity antibodies remain bound for detection.[7]

BED HIV-1 Capture EIA (BED-CEIA): This assay measures the proportion of HIV-1 specific

IgG relative to the total IgG in a sample.[9][10] This ratio is typically lower in individuals with

recent infection and increases as the infection becomes established.[9]

The Recent Infection Testing Algorithm (RITA)
Incidence assays are not sufficiently accurate to be used in isolation for determining if an

individual was recently infected.[1] Their primary utility is for population-level incidence

estimation.[1] A significant challenge is the "False-Recent Rate" (FRR), where individuals with

long-standing infections are incorrectly classified as recent.[11] This can occur in elite

controllers or individuals on antiretroviral therapy (ART) with suppressed viral loads.[11][12]

To improve accuracy and reduce the FRR, incidence assays are incorporated into a Recent

Infection Testing Algorithm (RITA).[5][13][14] A RITA combines the result from the serological

incidence assay with additional clinical and laboratory data, such as:

HIV viral load

CD4 cell count
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Presence of an AIDS-defining illness

Antiretroviral therapy (ART) status[14][15]

An individual is only classified as having a recent infection if they test as "recent" on the

incidence assay AND do not have other markers indicative of a long-standing infection (e.g.,

low viral load, low CD4 count, or being on ART).[14][15]

Quantitative Data: Performance of HIV Incidence
Assays
The performance of an HIV incidence assay is defined by two key parameters: the Mean

Duration of Recent Infection (MDRI) and the False-Recent Rate (FRR).[6][11]

Mean Duration of Recent Infection (MDRI): The average time an individual is classified as

"recent" by the assay after infection. This is also known as the window period.

False-Recent Rate (FRR): The proportion of individuals with long-standing infection (e.g.,

infected for more than 2 years) who are incorrectly classified as "recent" by the assay or

algorithm.[11]

The following table summarizes typical performance characteristics for the two most common

incidence assays when used with specific cutoffs.

Assay
Cutoff (Normalized
Optical Density -
ODn)

Mean Duration of
Recent Infection
(MDRI)

False-Recent Rate
(FRR) (in untreated,
long-term
infections)

Limiting Antigen (LAg)

Avidity EIA
≤ 1.5 ODn 130 days[2][8] ~0.2% - 3.3%[2][16]

BED HIV-1 Capture

EIA (BED-CEIA)
≤ 0.8 ODn 168 - 198 days[8][17] ~2.9%[16]

Note: FRR can be significantly higher in populations with high ART coverage if a RITA including

viral load and treatment status is not used.[11][12]
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Experimental Protocols
Protocol: Sedia® HIV-1 LAg-Avidity EIA
This protocol is a detailed representation based on the principles of the Sedia® HIV-1 LAg-

Avidity EIA. Users must follow the specific instructions provided with their commercial kit. This

assay is intended for research use only and not for diagnostic procedures.[7]

3.1.1 Materials and Reagents

Sedia® HIV-1 LAg-Avidity EIA Kit (Microplate coated with rIDR-M antigen, Calibrators,

Controls)

Sample Diluent

Dissociation Buffer

Wash Buffer (1X)

Goat anti-human IgG-HRP Conjugate

Substrate (TMB)

Stop Solution

Precision pipettes, multichannel pipettes

Microplate reader with a 450 nm filter

Microplate washer

37°C incubator

3.1.2 Specimen Handling

Use serum or plasma specimens.[7]

Specimens can be stored at 2-8°C for up to two weeks. For longer-term storage, freeze at

-20°C or below.[7]
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Avoid repeated freeze-thaw cycles.

3.1.3 Assay Procedure

Preparation: Bring all reagents and specimens to room temperature before use. Prepare 1X

Wash Buffer by diluting the concentrate.

Sample Dilution: Dilute patient specimens, calibrators, and controls 1:101 in Sample Diluent

(e.g., 5 µL of sample into 500 µL of Sample Diluent). Mix thoroughly.

Initial Incubation: Add 100 µL of the diluted specimens, calibrators, and controls to the

appropriate wells of the antigen-coated microplate. Incubate for 60 minutes at 37°C.[7]

Washing: Wash the plate 4 times with 300 µL of 1X Wash Buffer per well using an automated

plate washer.

Dissociation Step: Add 100 µL of Dissociation Buffer to each well. Incubate for 15 minutes at

37°C.[7]

Washing: Repeat the wash step as described in step 4.

Conjugate Incubation: Add 100 µL of Goat anti-human IgG-HRP Conjugate to each well.

Incubate for 30 minutes at 37°C.[7]

Washing: Repeat the wash step as described in step 4, but for a total of 6 times.

Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate for 15 minutes at

room temperature in the dark.

Stop Reaction: Add 100 µL of Stop Solution to each well to stop the reaction.

Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of

adding the Stop Solution.

3.1.4 Quality Control & Interpretation

Validate the Run: Ensure the OD values for the kit controls (Recent Control, Long-Term

Control) and Calibrator meet the specifications outlined in the kit insert.
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Calculate Normalized OD (ODn): ODn = (OD of the Specimen) / (Median OD of the

Calibrator)

Interpret Results:

Recent Infection: A specimen with an ODn ≤ 1.5 is classified as recent.

Long-Term Infection: A specimen with an ODn > 1.5 is classified as long-term.

These results must then be used within a RITA for final classification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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